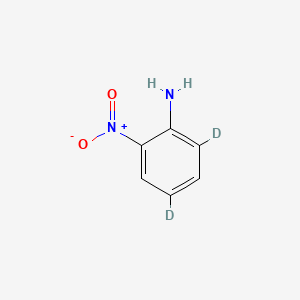

2-Nitroaniline-4,6-D2

Description

Significance of Isotopic Labeling in Advanced Chemical Studies

Isotopic labeling is a technique that involves the incorporation of an isotope into a molecule to trace its journey through a chemical reaction or a biological system. musechem.com The use of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is particularly advantageous as they are non-radioactive. musechem.com This allows for their safe use in a wide range of applications, from elucidating reaction mechanisms to quantifying metabolites. musechem.comsilantes.comcreative-proteomics.com

The key principle behind isotopic labeling lies in the ability to distinguish the labeled molecule from its unlabeled counterpart using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. musechem.commetwarebio.com This distinction allows researchers to track the fate of specific atoms or molecules with high precision. creative-proteomics.com For instance, in mechanistic studies, replacing a hydrogen atom with deuterium at a specific position can reveal whether that bond is broken in the rate-determining step of a reaction, an effect known as the kinetic isotope effect (KIE). wikipedia.orgprinceton.edu

Overview of Deuterated Aromatic Systems in Contemporary Research

Deuterated aromatic systems are widely employed across various scientific disciplines. In pharmaceutical research, deuteration can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. musechem.com Aromatic amines are of particular interest due to their presence in numerous clinically important pharmaceuticals. nih.gov The study of deuterated aromatic amines and their metabolites is crucial for understanding their biological activity and potential toxicity. nih.gov

In environmental science, deuterated aromatic compounds serve as valuable tracers for monitoring pollutants and understanding their environmental fate. musechem.com Furthermore, in materials science, the incorporation of deuterium into organic materials, such as those used in organic light-emitting diodes (OLEDs), can enhance device lifetime and efficiency. tn-sanso.co.jp

Rationale for Focused Investigation of 2-Nitroaniline-4,6-D2

The specific focus on this compound stems from its utility as a labeled analog of 2-nitroaniline (B44862), a compound with significant industrial and research applications. 2-Nitroaniline is a key precursor in the synthesis of various dyes, pharmaceuticals, and other organic compounds. wikipedia.org By selectively labeling the 4 and 6 positions of the aromatic ring with deuterium, researchers can gain specific insights into reactions involving these positions.

This targeted deuteration allows for the precise investigation of electrophilic aromatic substitution reactions, where the electronic effects of the nitro and amino groups direct incoming electrophiles. The presence of deuterium at these specific sites provides a clear spectroscopic handle to follow the course of such reactions. Furthermore, this compound can serve as an internal standard in quantitative analytical methods for the detection of 2-nitroaniline and related compounds. clearsynth.comnih.govwisdomlib.org

Structure

3D Structure

Properties

CAS No. |

1276197-41-1 |

|---|---|

Molecular Formula |

C6H6N2O2 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

2,4-dideuterio-6-nitroaniline |

InChI |

InChI=1S/C6H6N2O2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H,7H2/i2D,3D |

InChI Key |

DPJCXCZTLWNFOH-PBNXXWCMSA-N |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1)[N+](=O)[O-])N)[2H] |

Canonical SMILES |

C1=CC=C(C(=C1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations Utilizing 2 Nitroaniline 4,6 D2

Application of Kinetic Isotope Effects (KIE) in Elucidating Reaction Mechanisms

The kinetic isotope effect is a phenomenon where a chemical reaction proceeds at a different rate when an atom in one of the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org The study of KIEs provides profound insights into the rate-determining step of a reaction and the structure of the transition state. wikipedia.orglibretexts.organnualreviews.org

Primary Kinetic Isotope Effects: C-H/C-D Bond Scission Analysis

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.orgprinceton.edu For reactions involving the cleavage of a carbon-hydrogen bond, the substitution of hydrogen with deuterium (B1214612) (C-D) results in a significantly slower reaction rate. This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, and therefore requires more energy to be broken. princeton.edu The magnitude of the primary KIE, expressed as the ratio of the rate constants (kH/kD), is typically in the range of 2 to 8 for reactions at room temperature. libretexts.org

In the context of 2-Nitroaniline-4,6-D2, a primary KIE would be expected in reactions where the C-H (or C-D) bonds at the 4 or 6 positions are cleaved during the rate-determining step. A classic example is electrophilic aromatic substitution. If an electrophile attacks the ring and the subsequent loss of a proton (or deuteron) from the 4 or 6 position is the slowest step, a significant kH/kD value would be observed. egyankosh.ac.inyoutube.com However, for many electrophilic aromatic substitutions, the initial attack of the electrophile to form the arenium ion intermediate is the rate-determining step, and the subsequent proton loss is fast. In such cases, a primary KIE would not be observed. egyankosh.ac.inyoutube.com

The observation of a substantial primary KIE in a reaction involving this compound would provide strong evidence that the C-H bond at the 4 or 6 position is being broken in the transition state of the rate-limiting step.

Secondary Kinetic Isotope Effects: Vibrational and Hyperconjugative Contributions

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org SKIEs arise from changes in the vibrational frequencies of the C-H (or C-D) bond between the ground state and the transition state, often due to changes in hybridization or hyperconjugation. annualreviews.orgprinceton.edu

For a reaction involving this compound, a change in the hybridization of the carbon atoms at the 4 and 6 positions during the rate-determining step would lead to a secondary KIE. For instance, if a reaction mechanism involves a transition state where the sp2-hybridized carbons at these positions change towards sp3 hybridization, a normal SKIE (kH/kD > 1) is often observed. Conversely, a change from sp3 to sp2 hybridization can lead to an inverse SKIE (kH/kD < 1). researchgate.net

Hyperconjugation, the interaction of the electrons in a sigma bond (e.g., C-H or C-D) with an adjacent empty or partially filled p-orbital, can also contribute to secondary isotope effects. The C-H bond is a better hyperconjugative donor than the C-D bond. Therefore, if hyperconjugation is more important in stabilizing the transition state than the ground state, a normal SKIE will be observed.

Solvent Kinetic Isotope Effects in Reaction Media

When a reaction is carried out in a deuterated solvent, such as D2O instead of H2O, any observed change in the reaction rate is known as a solvent kinetic isotope effect (SKIE). These effects can provide valuable information about the role of the solvent in the reaction mechanism, particularly in proton transfer steps. annualreviews.orgnih.govnih.gov

For reactions involving this compound, the use of a deuterated solvent can help to distinguish between different mechanistic pathways. For example, if the amino group of 2-nitroaniline (B44862) acts as a base in the rate-determining step by accepting a proton from the solvent, a significant SKIE would be expected. The magnitude of the SKIE can indicate whether the proton transfer is part of a pre-equilibrium step or occurs in the transition state of the rate-determining step. In some cases, the solvent isotope effect can be used to differentiate between general acid/base catalysis and specific acid/base catalysis. nih.gov Studies on the N-demethylation of N,N-dimethylaniline have shown significant solvent isotope effects, highlighting the involvement of exchangeable hydrogens in the reaction. nih.gov

Deuterium Labeling for Tracing Reaction Pathways

Beyond the study of kinetic isotope effects, the deuterium atoms in this compound serve as isotopic labels, allowing chemists to trace the fate of specific atoms throughout a chemical transformation. nih.govbohrium.com

Scrambling Experiments and Positional Isotope Effects

Deuterium labeling is instrumental in conducting "scrambling" experiments, where the movement or exchange of atoms within a molecule or between molecules can be monitored, often using techniques like mass spectrometry or NMR spectroscopy. acs.orgnih.gov If a reaction involving this compound were to proceed through an intermediate where the deuterium atoms could migrate to other positions on the aromatic ring or even to the nitro or amino groups, this could be detected by analyzing the isotopic distribution in the products. Such an observation would provide crucial evidence for the existence and nature of the intermediate.

Positional isotope effects can also be studied. If a reaction can occur at multiple sites on the 2-nitroaniline molecule, the presence of deuterium at the 4 and 6 positions might influence the regioselectivity of the reaction. This is a positional isotope effect, and it can reveal subtle details about the transition state and the factors that control where a reaction occurs on a molecule.

Mechanistic Studies of Aromatic Amines (e.g., Aniline (B41778) Deuteration)

The study of aniline deuteration and the reactions of deuterated anilines provides a valuable framework for understanding the potential applications of this compound in mechanistic investigations. For instance, methods have been developed for the efficient hydrogen-deuterium exchange of aromatic amines using deuterated trifluoroacetic acid, with the pattern of deuterium incorporation providing insights into the electrophilic aromatic substitution mechanism. nih.gov The regioselectivity of deuteration in substituted anilines is influenced by the electronic effects of the substituents. nih.govbohrium.com

Kinetic isotope effects have been observed in reactions of deuterated aniline nucleophiles, providing evidence for specific transition state structures. rsc.org Furthermore, theoretical calculations on the reactions of substituted N,N-dimethylanilines have explored the influence of substituents and solvent on kinetic isotope effects. acs.org These studies on analogous compounds underscore the utility of isotopically labeled molecules like this compound for probing reaction mechanisms. The specific placement of deuterium at the 4 and 6 positions allows for targeted investigations into the role of these positions in a wide variety of reactions, from electrophilic and nucleophilic substitutions to oxidation and reduction processes.

Below is a table summarizing the types of mechanistic information that can be obtained using this compound.

| Mechanistic Question | Experimental Approach | Expected Observation for this compound |

| Is the C-H bond at position 4 or 6 broken in the rate-determining step? | Primary Kinetic Isotope Effect | A significant kH/kD ratio (typically 2-8) |

| Is there a change in hybridization at C4 or C6 in the transition state? | Secondary Kinetic Isotope Effect | A kH/kD ratio different from 1 (normal or inverse) |

| Is a proton from the solvent involved in the rate-determining step? | Solvent Kinetic Isotope Effect | A change in reaction rate when using a deuterated solvent |

| Does the molecule rearrange through a specific intermediate? | Deuterium Scrambling Experiment | Detection of deuterium at positions other than 4 and 6 in the product |

| How does isotopic substitution affect the site of reaction? | Positional Isotope Effect | A change in the ratio of products formed at different positions |

Investigation of Oxidative Cyclization Pathways of Nitroanilines

The oxidative cyclization of 2-nitroanilines is a key reaction for the synthesis of benzofuroxans, important intermediates in various chemical industries. The use of this compound allows for a detailed examination of the reaction mechanism, particularly concerning the role of the protons on the aromatic ring.

Theoretical studies, such as those employing density functional theory (DFT), have been instrumental in mapping out the potential energy surfaces of these reactions. researchgate.net For the oxidative cyclization of 2-nitroaniline to benzofuroxan (B160326), computational models predict that the reaction can proceed through different pathways. One proposed pathway involves initial oxidation of the amino group, followed by a series of steps including H-attack, hydrolysis, and finally cyclization to form the benzofuroxan ring. researchgate.net Another potential pathway involves a nucleophilic attack on the N-H bond of the amino group. researchgate.net

By using this compound, experimentalists can verify the predictions made by theoretical models. For instance, if the deuterium atoms at positions 4 and 6 are retained in the final benzofuroxan product, it would suggest that these positions are not directly involved in the rate-determining step or in any bond-breaking or bond-forming events during the cyclization. Conversely, any loss or exchange of these deuterium atoms would indicate their participation in the reaction mechanism, providing crucial evidence to distinguish between different proposed pathways.

Detailed mechanistic investigations have suggested that some oxidative cyclization reactions proceed via an ionic pathway. This can involve the formation of a disulfide intermediate which, in the presence of a strong acid, cyclizes to form the final heterocyclic product. mdpi.com The strategic placement of deuterium in this compound can help to probe the electronic effects and the potential for deuterium scrambling, which would provide further support for or against such ionic intermediates.

Table 1: Proposed Steps in the Oxidative Cyclization of 2-Nitroaniline

| Step | Description |

| Path A | |

| 1 | Oxidation of the amino group |

| 2 | H-attack |

| 3 | Hydrolysis (potentially rate-determining) |

| 4 | Cyclization to form benzofuroxan |

| Path B | |

| 1 | Nucleophilic attack on the N-H bond |

| 2 | Proton transfer |

| 3 | Cleavage of the N-H single bond |

This table is based on theoretical predictions of possible reaction pathways. researchgate.net

Catalytic Hydrogenation Mechanisms of Nitroanilines

Catalytic hydrogenation is a fundamental process for the reduction of nitroarenes to their corresponding anilines, which are valuable industrial chemicals. researchgate.netnih.gov The use of this compound in these studies allows for a deeper understanding of the hydrogenation mechanism, including the sequence of hydrogen/deuterium addition and the nature of the catalyst-substrate interactions. wikipedia.org

The generally accepted mechanism for the catalytic hydrogenation of nitroarenes on a metal surface involves several steps:

Adsorption of the nitroarene and molecular hydrogen (or in this case, deuterium) onto the catalyst surface.

Dissociation of molecular hydrogen into hydrogen atoms on the catalyst surface.

Stepwise addition of hydrogen atoms to the nitro group, leading to various intermediates such as nitroso and hydroxylamino species.

Final reduction to the amino group and desorption of the aniline product from the catalyst surface.

When this compound is used as the substrate, the presence and position of the deuterium atoms in the resulting o-phenylenediamine (B120857) product can provide significant mechanistic information. For example, if the deuterium atoms at positions 4 and 6 remain untouched, it confirms that the hydrogenation occurs selectively at the nitro group without affecting the aromatic ring C-H (or C-D) bonds under the given reaction conditions.

Furthermore, kinetic isotope effects can be studied by comparing the rate of hydrogenation of 2-nitroaniline with that of this compound. A significant difference in reaction rates would suggest that the C-H (or C-D) bond cleavage is involved in the rate-determining step, although this is generally not expected for the reduction of the nitro group itself. However, subtle secondary isotope effects could provide information about changes in hybridization or steric environment at the deuterated positions during the catalytic cycle.

Table 2: Key Intermediates in the Catalytic Hydrogenation of Nitroarenes

| Intermediate | Chemical Formula |

| Nitrosoaniline | C₆H₄(NO)(NH₂) |

| Phenylhydroxylamine | C₆H₄(NHOH)(NH₂) |

| o-Phenylenediamine | C₆H₄(NH₂)(NH₂) |

This table outlines the typical intermediates formed during the reduction of a nitroaniline.

Thermochemical Decomposition Mechanisms and Deuterium Isotope Effects

The study of the thermochemical decomposition of energetic materials like nitroanilines is crucial for understanding their stability, safety, and performance. dtic.mil The use of specifically labeled isotopes, such as in this compound, is a powerful technique for elucidating the initial and rate-determining steps in these complex decomposition processes. dtic.mil

Deuterium isotope effects arise from the difference in zero-point energy between a C-H bond and a C-D bond. gla.ac.uk Because the C-D bond is stronger and has a lower zero-point energy, it requires more energy to break. gla.ac.uk Consequently, reactions where a C-H bond is broken in the rate-determining step will proceed slower when hydrogen is replaced by deuterium, a phenomenon known as a primary kinetic isotope effect.

By studying the thermal decomposition of this compound and comparing its decomposition kinetics to that of unlabeled 2-nitroaniline, researchers can determine if the C-H bonds at the 4 and 6 positions are involved in the initial stages of decomposition.

If a significant primary kinetic isotope effect is observed: This would be strong evidence that the cleavage of the C-H bond at the 4 or 6 position is a key part of the rate-limiting step of the decomposition.

If no significant isotope effect is observed: This would suggest that the initial decomposition steps likely involve other bonds, such as the C-NO2 or N-H bonds, and that the aromatic C-H bonds are not broken in the rate-determining phase of the reaction. dtic.mil

For many nitroaromatic compounds, the initial step in thermal decomposition is often the homolytic cleavage of the C-NO2 bond. dtic.mil However, other pathways, such as intramolecular hydrogen transfer from a substituent to the nitro group, can also occur. acs.orgacs.org In the case of 2-nitroaniline, the presence of the amino group introduces the possibility of intramolecular hydrogen transfer from the amino group to the nitro group. The use of this compound helps to specifically probe the involvement of the ring protons in these initial decomposition pathways.

Table 3: Potential Initial Decomposition Steps of 2-Nitroaniline

| Reaction Type | Description |

| C-NO₂ Bond Homolysis | The carbon-nitro bond breaks, forming a phenyl radical and nitrogen dioxide. |

| Intramolecular H-transfer | A hydrogen atom from the amino group transfers to the nitro group. |

| Ring C-H Bond Cleavage | A carbon-hydrogen bond on the aromatic ring breaks. |

This table summarizes plausible initial reactions in the thermal decomposition of 2-nitroaniline.

The magnitude of the observed deuterium isotope effect can provide further details about the transition state of the rate-determining step. dtic.mil These mechanistic insights are critical for developing more stable energetic materials and for predicting the behavior of these compounds under various thermal conditions. rsc.org

Advanced Spectroscopic Characterization of 2 Nitroaniline 4,6 D2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds

NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules. When dealing with deuterated compounds like 2-Nitroaniline-4,6-D2, specific NMR methods are employed to probe the sites of deuteration and understand the resulting changes in the molecular environment.

Deuterium (B1214612) (2H) NMR Spectroscopy for Structural Elucidation and Deuteration Efficacy

Deuterium (²H) NMR spectroscopy is a direct method to observe the deuterium nuclei within a molecule. wikipedia.org Unlike proton (¹H) NMR, which would show the absence of signals at the 4 and 6 positions of the aniline (B41778) ring in this compound, ²H NMR provides a positive signal for the incorporated deuterium atoms. wikipedia.orgmagritek.com This makes it an invaluable tool for confirming the success and determining the efficiency of the deuteration process. sigmaaldrich.comhuji.ac.il The natural abundance of deuterium is very low (about 0.015%), so a strong signal in the ²H NMR spectrum is a clear indication of successful isotopic enrichment. wikipedia.orghuji.ac.il

The quantitative nature of ²H NMR, when performed under appropriate experimental conditions, allows for the determination of the atom percent of deuterium at specific sites. sigmaaldrich.com For instance, in a sample of aniline-d7, ²H NMR was used to confirm that the amino group was indeed deuterated (-ND₂) and to determine its enrichment level relative to the deuterated benzene (B151609) ring. sigmaaldrich.com Similarly, for this compound, ²H NMR would be used to verify that deuteration has occurred specifically at the C-4 and C-6 positions of the aromatic ring.

Correlation of 2H NMR Chemical Shifts with Molecular Environment

The chemical shift in NMR spectroscopy is highly sensitive to the local electronic environment of the nucleus being observed. In ²H NMR, the chemical shifts of the deuterium nuclei in this compound are influenced by the electronic effects of the nitro (-NO₂) and amino (-NH₂) groups on the aromatic ring. The electron-withdrawing nature of the nitro group and the electron-donating nature of the amino group create a specific electron density distribution around the ring, which in turn dictates the resonance frequencies of the deuterium atoms at positions 4 and 6.

Deuterium isotope effects on the chemical shifts of neighboring nuclei, such as ¹³C, can also provide valuable structural information. nih.govresearchgate.net The substitution of a proton with a deuteron (B1233211) can cause small but measurable shifts in the resonance frequencies of nearby carbon atoms. nih.gov These isotopic shifts are transmitted through the molecular framework and their magnitude can be correlated with factors like hydrogen bonding and molecular geometry. researchgate.netmdpi.com For this compound, analyzing these long-range deuterium isotope effects on the ¹³C spectrum would offer insights into the electronic perturbations caused by the isotopic substitution.

Solid-State 2H NMR for Molecular Motion and Orientation Studies

Solid-state ²H NMR spectroscopy is a powerful technique for investigating the dynamics and orientation of molecules in the solid phase. researchgate.netunl.edunih.gov In a solid sample of this compound, the deuterium nuclei are not tumbling freely as they would in solution. The resulting ²H NMR spectrum is broad and characterized by a "Pake pattern," which is sensitive to the orientation of the C-D bond relative to the external magnetic field. researchgate.netunl.edu

By analyzing the lineshape of the solid-state ²H NMR spectrum, detailed information about molecular motions can be obtained. researchgate.netnih.gov For example, if the nitroaniline molecules are undergoing specific rotational motions or librations in the crystal lattice, this will average the quadrupolar interaction and lead to characteristic changes in the spectral lineshape. unl.edu Furthermore, for partially ordered samples, such as those aligned in a membrane, solid-state ²H NMR can determine the orientation of the molecule with respect to the alignment axis. researchgate.netnih.gov This provides crucial data for understanding the packing and intermolecular interactions within the solid material.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. These techniques are highly sensitive to molecular structure, bonding, and intermolecular interactions. The introduction of deuterium into 2-nitroaniline (B44862) causes predictable shifts in the vibrational frequencies, providing a wealth of information.

Analysis of Vibrational Modes and Force Constants

The vibrational spectrum of 2-nitroaniline consists of a complex set of absorption bands, each corresponding to a specific molecular vibration. researchgate.netnih.gov These vibrations include stretching and bending modes of the C-H, N-H, C-N, and N-O bonds, as well as vibrations of the aromatic ring. researchgate.netsphinxsai.com By assigning these vibrational modes, a detailed picture of the molecule's structure and bonding can be constructed. nih.govscispace.com

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to perform a complete vibrational analysis. sphinxsai.comnih.gov These calculations can predict the vibrational frequencies and intensities with a good degree of accuracy, aiding in the assignment of the experimental spectrum. researchgate.netnih.gov Furthermore, from the vibrational frequencies, force constants for the various bonds can be derived. core.ac.uk The force constant is a measure of the bond's stiffness and provides quantitative information about the bond strength. For this compound, analyzing the changes in force constants upon deuteration can reveal subtle electronic effects.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| 61 | τNO₂ | Torsion of the nitro group |

| 130 | γNH₂ | Out-of-plane bending of the amino group |

| 228 | βC-NO₂ + βC-NH₂ | In-plane bending of the nitro and amino groups |

| 296 | βC-NH₂ + γC-C-C | In-plane bending of the amino group and out-of-plane bending of the ring |

| 374 | τNH₂ + γC-N + γC-NH₂ | Torsion and out-of-plane bending of the amino group and C-N bond |

This table is based on calculated vibrational frequencies for the cation of 2-nitroaniline and provides an example of typical assignments. researchgate.net The exact frequencies for this compound would be different due to the isotopic substitution.

Isotopic Shifts in Vibrational Frequencies

The substitution of hydrogen with deuterium at the 4 and 6 positions of the aniline ring in this compound leads to significant shifts in the vibrational frequencies involving these atoms. libretexts.org This is a direct consequence of the increased mass of deuterium compared to hydrogen. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org Therefore, the C-D stretching and bending vibrations will occur at lower frequencies than the corresponding C-H vibrations.

Correlation of Vibrational Spectra with Intermolecular Interactions

The vibrational spectrum of this compound is significantly influenced by intermolecular interactions, primarily hydrogen bonding. The presence of both a proton-donating amino (-NH₂) group and a proton-accepting nitro (-NO₂) group facilitates the formation of intermolecular hydrogen bonds, which can be studied using vibrational spectroscopy. scispace.comscience.gov The substitution of hydrogen with deuterium at the 4 and 6 positions of the aromatic ring introduces changes in the vibrational modes, which, while subtle for skeletal vibrations, are informative.

In condensed phases, molecules of 2-nitroaniline can form hydrogen bonds of the N-H···O type. mdpi.com These interactions cause noticeable shifts in the vibrational frequencies of the functional groups involved. scispace.comnih.gov Specifically, the N-H stretching vibrations of the amino group are highly sensitive to their environment. semanticscholar.org In a non-polar solvent or the gas phase, these stretches appear at higher frequencies compared to the solid state or in polar solvents, where hydrogen bonding is more prevalent. The formation of a hydrogen bond weakens the N-H bond, resulting in a shift to a lower frequency (red shift) and a broadening of the corresponding absorption band in the infrared spectrum. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT), complement experimental findings by modeling the vibrational frequencies of isolated molecules versus dimers or larger clusters. mdpi.comresearchgate.net For para-substituted nitrobenzene (B124822) derivatives, it has been shown that intermolecular interactions in crystal structures can lead to a twisting of the nitro group relative to the benzene ring, which in turn affects the electronic properties and aromaticity of the ring. mdpi.com

Table 1: Expected Vibrational Frequency Shifts in this compound due to Intermolecular Interactions

| Vibrational Mode | Functional Group | Effect of Hydrogen Bonding | Expected Frequency Range (cm⁻¹) |

| Symmetric N-H Stretch | Amino (-NH₂) | Red Shift (shift to lower frequency) | 3300 - 3400 |

| Asymmetric N-H Stretch | Amino (-NH₂) | Red Shift (shift to lower frequency) | 3400 - 3500 |

| Symmetric N-O Stretch | Nitro (-NO₂) | Shift to lower frequency | ~1350 |

| Asymmetric N-O Stretch | Nitro (-NO₂) | Shift to lower frequency | ~1500 |

| C-D Stretch | Aromatic Ring | Minor shifts due to crystal packing effects | ~2250 |

Note: The exact frequencies can vary based on the physical state (solid, liquid, gas) and the solvent used.

Mass Spectrometry (MS) for Isotopic Purity and Fragment Analysis

Mass spectrometry is an indispensable tool for the analysis of isotopically labeled compounds like this compound. It provides precise information on the molecular weight, confirming isotopic incorporation, and offers insights into the molecular structure through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry for Isotopic Confirmation

High-resolution mass spectrometry (HRMS) is essential for unambiguously confirming the molecular formula and isotopic composition of this compound. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically to four or more decimal places), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. savemyexams.com

The determination of isotopic purity involves comparing the experimentally measured mass of the molecular ion with the theoretically calculated exact mass. almacgroup.comresearchgate.net For this compound, the exact mass is calculated using the precise masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ²H, ¹⁴N, ¹⁶O).

Table 2: Calculation of Exact Mass for the Molecular Ion of this compound

| Element | Number of Atoms | Exact Atomic Mass (u) | Total Mass (u) |

| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (¹H) | 4 | 1.007825 | 4.031300 |

| Deuterium (²H) | 2 | 2.014102 | 4.028204 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total Exact Mass | 140.055482 |

By analyzing the sample with HRMS, the resulting mass spectrum will show a peak for the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). The measured m/z value of this peak should closely match the calculated exact mass of 140.055482 u. Furthermore, the isotopic distribution pattern can be analyzed to quantify the percentage of deuterium incorporation and identify the presence of any partially deuterated or non-deuterated species. almacgroup.comresearchgate.net

Fragmentation Patterns of Deuterated Nitroanilines

Electron ionization (EI) mass spectrometry causes the sample molecule to form a radical cation (M⁺·) that subsequently breaks down into smaller, characteristic fragment ions. The analysis of these fragments provides a fingerprint of the molecule's structure. libretexts.org The fragmentation of nitroanilines is well-documented and typically involves the loss of the nitro group or fragments related to it, as well as cleavage of the aromatic ring. chemicalbook.comyoutube.com

For this compound, the fragmentation pathways are analogous to its non-deuterated counterpart, but the masses of the fragments containing the deuterated positions will be shifted accordingly. The use of deuterated analogs is a known technique to help elucidate fragmentation mechanisms. scielo.br

Common fragmentation pathways for nitroaromatics include:

Loss of NO₂: A primary fragmentation involves the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (·NO₂), which has a mass of 46 u. This would result in a fragment ion at m/z 94 for this compound. acs.org

Loss of NO: The molecular ion can rearrange and lose a nitric oxide radical (·NO), with a mass of 30 u. This produces a fragment at m/z 110.

Loss of H₂O: Intramolecular hydrogen abstraction from the amino group by the nitro group can lead to the elimination of a water molecule (H₂O), resulting in a fragment at m/z 122. nih.gov

Ring Fragmentation: Subsequent fragmentation of the primary ions can occur, such as the loss of HCN (27 u) or CO (28 u). For example, the [M-NO₂]⁺ fragment at m/z 94 could lose HCN to produce a fragment at m/z 67.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Neutral Loss | m/z (for C₆H₄D₂N₂O₂⁺·) | m/z (for C₆H₆N₂O₂⁺·) | Mass Shift (u) |

| [M]⁺· | - | 140 | 138 | +2 |

| [M-NO]⁺ | ·NO | 110 | 108 | +2 |

| [M-NO₂]⁺ | ·NO₂ | 94 | 92 | +2 |

| [M-NO₂-HCN]⁺ | ·NO₂, HCN | 67 | 65 | +2 |

| [C₅H₄D₂]⁺· | ·NO₂, ·N₂, CO | 80 | 78 | +2 |

| [C₅H₃D]⁺ | ·NO₂, HCN, H | 66 | 65 | +1 |

The presence of deuterium atoms provides a clear signature in the mass spectrum, as fragments retaining the deuterated positions will have their m/z values shifted by +2 (for both D atoms) or +1 (if one D is lost) compared to the corresponding fragments of unlabeled 2-nitroaniline. This allows for a detailed investigation of the fragmentation pathways and confirms the location of the isotopic labels.

Computational Chemistry and Theoretical Modeling of 2 Nitroaniline 4,6 D2 Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for studying the quantum mechanical properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for analyzing systems like 2-Nitroaniline-4,6-D2. DFT calculations are used to determine the molecule's electronic structure, which in turn governs its geometry, spectroscopic properties, and chemical reactivity.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 2-Nitroaniline (B44862) and its derivatives, a key structural feature is the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group (-NH2) and an oxygen atom of the adjacent nitro group (-NO2). researchgate.netnih.gov This interaction creates a six-membered ring that significantly influences the planarity and stability of the molecule. researchgate.net

In the case of this compound, the fundamental geometry is expected to be very similar to its non-deuterated counterpart. The substitution of hydrogen with deuterium (B1214612) at positions 4 and 6 on the benzene (B151609) ring has a negligible effect on the electronic distribution and, consequently, on the bond lengths and angles of the core structure. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to find the lowest energy conformation. nih.gov The optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometric Parameters for 2-Nitroaniline Systems (Illustrative)

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-N (amino) | ~1.35 Å | Carbon-Nitrogen bond of the amino group, indicating partial double bond character. nih.gov |

| C-N (nitro) | ~1.47 Å | Carbon-Nitrogen bond of the nitro group. |

| N-O (nitro) | ~1.23 Å | Nitrogen-Oxygen bonds within the nitro group. |

| N-H···O | ~1.9-2.2 Å | Length of the intramolecular hydrogen bond. |

| C-C-N-H | ~0° | Dihedral angle showing the planarity of the amino group with the ring. |

| C-C-N-O | Variable | Dihedral angle indicating the twist of the nitro group relative to the ring. |

Note: This table is illustrative, based on typical values for 2-nitroaniline derivatives. Precise values for this compound would require specific calculations.

Electronic Properties: Charge Distribution and Frontier Molecular Orbitals

DFT is used to calculate the distribution of electrons within the molecule, providing insights into its reactivity and intermolecular interactions. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), collectively known as frontier molecular orbitals, is crucial. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For nitroaniline derivatives, the HOMO is typically localized on the amino group and the benzene ring, reflecting their electron-donating character. Conversely, the LUMO is concentrated on the electron-withdrawing nitro group. researchgate.net This separation of frontier orbitals is characteristic of charge-transfer systems. The substitution of hydrogen with deuterium does not significantly alter the energies or distributions of these orbitals.

Mulliken atomic charge analysis can also be performed to quantify the partial charge on each atom. researchgate.net This analysis would confirm the electron-donating nature of the amino group, which carries a partial negative charge, and the electron-withdrawing effect of the nitro group, where the nitrogen and oxygen atoms exhibit significant partial charges.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -6.0 to -6.5 eV | Highest Occupied Molecular Orbital; related to the ability to donate an electron. |

| LUMO | ~ -1.5 to -2.0 eV | Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | ~ 4.0 to 4.5 eV | Energy difference indicating molecular stability and reactivity. |

Note: These values are representative for nitroaniline systems and serve as an example.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. ajeee.co.in This is a particularly relevant analysis for this compound, as the primary effect of isotopic substitution is on the vibrational modes.

The vibrational frequencies involving the deuterium atoms will be significantly different from those involving hydrogen at the same positions. Specifically, the C-D stretching and bending vibrations occur at lower frequencies than the corresponding C-H modes due to the heavier mass of deuterium. For instance, C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region, whereas C-D stretching modes would be expected around 2200–2300 cm⁻¹.

By calculating the harmonic vibrational frequencies for the optimized structure of this compound, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the approximations inherent in the method. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. derpharmachemica.com A detailed comparison between the calculated and experimental spectra allows for a precise assignment of each vibrational mode.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry can be used to model chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For a molecule like this compound, this could involve studying its decomposition pathways or its role as a reactant in a chemical synthesis.

Transition state analysis involves locating the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate. The structure at this point is the transition state. DFT calculations can determine the geometry and energy of the transition state, and vibrational frequency analysis (where the transition state has exactly one imaginary frequency) can confirm its identity. The energy difference between the reactants and the transition state gives the activation energy of the reaction, a critical parameter for understanding reaction kinetics.

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Investigation of Dynamic Behavior and Intermolecular Interactions

MD simulations of this compound, either in a solvent or in the solid state, can provide insights into its dynamic properties and non-covalent interactions. In a condensed phase, intermolecular forces such as hydrogen bonding and π-π stacking play a significant role in determining the material's bulk properties. researchgate.net

Simulations could be used to study:

Solvation: How solvent molecules (e.g., water, ethanol) arrange around a this compound molecule and the dynamics of the solvation shell.

Hydrogen Bonding: The formation and breaking of intermolecular hydrogen bonds, for example, between the amino group of one molecule and the nitro group of another. nih.gov

Conformational Dynamics: The flexibility of the molecule, including the rotation of the amino and nitro groups, and the vibrations of the entire structure over time.

These simulations can help bridge the gap between the properties of a single molecule and the macroscopic behavior of the material.

Simulation of Deuterated Compound Behavior in Condensed Phases

The simulation of deuterated compounds such as this compound in condensed phases (liquids or solids) is crucial for understanding how isotopic substitution affects intermolecular interactions and bulk properties. Ab-initio molecular dynamics (AIMD) is a particularly powerful technique for this purpose, as it calculates the forces on atoms from first principles quantum mechanics, allowing for the simulation of chemical reactions and dynamic processes in solution or solid states mdpi.com.

For this compound, simulations in a condensed phase, such as in a solvent like water or in its crystalline form, would focus on several key areas:

Solvation Dynamics: The replacement of hydrogen with deuterium can subtly alter the vibrational modes of the C-D bonds. Simulations can predict how these changes affect the interactions with surrounding solvent molecules, potentially influencing solubility and local solvent structure.

Crystal Packing: In the solid state, the intermolecular forces dictate the crystal structure. While electronic properties are largely unchanged by deuteration, the altered mass and vibrational frequencies of the C-D bonds can lead to small changes in lattice parameters and packing energies. Computational models can quantify these minor but potentially significant differences.

Proton/Deuteron (B1233211) Transfer: In systems where proton transfer is possible, simulating the deuterated analogue allows for the study of kinetic isotope effects on reaction dynamics within a condensed-phase environment.

Computational approaches like the Car-Parrinello molecular dynamics (CPMD) method are employed to simulate such complex systems, providing a trajectory of atomic positions and velocities over time from which macroscopic properties can be derived mdpi.com.

Quantum Chemical Calculations for Isotope Effects

Quantum chemical calculations are essential for quantitatively understanding the impact of isotopic substitution on chemical reactions and molecular properties. For this compound, these calculations focus on the differences between it and its non-deuterated counterpart.

Zero-Point Energy Differences and Activation Barriers

The primary origin of kinetic isotope effects is the difference in zero-point vibrational energy (ZPVE) between isotopic molecules researchgate.netcopernicus.org. The ZPVE is the lowest possible energy that a quantum mechanical system may have. A chemical bond involving a heavier isotope (like deuterium) has a lower vibrational frequency and consequently a lower ZPVE compared to the same bond with a lighter isotope (like hydrogen).

In this compound, the C-D bonds at the 4 and 6 positions have lower ZPVEs than the C-H bonds in unlabeled 2-nitroaniline. For a reaction that involves the breaking of one of these bonds, the deuterated compound will have a higher activation energy because it starts from a lower initial energy state.

Table 1: Illustrative Zero-Point Energy (ZPE) and Activation Energy Differences

| Parameter | C-H Bond (in 2-Nitroaniline) | C-D Bond (in this compound) | Difference (Δ) |

|---|---|---|---|

| Typical Stretching Frequency | ~3000 cm⁻¹ | ~2200 cm⁻¹ | ~800 cm⁻¹ |

| Ground State ZPE | E₀(H) | E₀(D) | ΔZPE = E₀(H) - E₀(D) > 0 |

| Transition State ZPE | E‡(H) | E‡(D) | ΔZPE‡ = E‡(H) - E‡(D) > 0 |

| Activation Energy | Eₐ(H) = E‡(H) - E₀(H) | Eₐ(D) = E‡(D) - E₀(D) | ΔEₐ = Eₐ(D) - Eₐ(H) |

Note: This table presents generalized values to illustrate the concept. Actual values require specific quantum chemical calculations.

DFT calculations can be used to compute the vibrational frequencies of the reactant and the transition state, thereby determining the ZPEs and the resulting activation barriers for both the deuterated and non-deuterated species nih.gov.

Theoretical Prediction of KIE Values

The kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction with the light isotope (kH) to that with the heavy isotope (kD). Theoretical calculations can predict KIE values, which provide insight into reaction mechanisms and the geometry of transition states wayne.edu.

KIE = kH / kD

For reactions involving the cleavage of the C-H/C-D bond at the 4 or 6 position of the aniline (B41778) ring, a "primary" KIE is expected. Theoretical models, such as Transition State Theory (TST), are used to calculate the rate constants based on the computed properties of the reactants and the transition state.

Computational methods like B3LYP or MP2 are often employed to optimize the geometries and calculate the vibrational frequencies needed for KIE predictions harvard.edumdpi.comnih.gov.

A normal KIE (kH/kD > 1) is expected if the C-H/C-D bond is significantly weakened or broken in the transition state. This is because the ZPE difference between the C-H and C-D bonds is smaller in the transition state than in the ground state.

An inverse KIE (kH/kD < 1) can occur if the bonding becomes stiffer in the transition state.

For this compound, any reaction that proceeds via the cleavage of the C-D bond at the 4 or 6 positions would be predicted to show a significant primary KIE.

Analysis of Noncovalent Interactions in Deuterated Nitroaniline Structures

Hydrogen Bonding Networks

2-nitroaniline features a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group (-NH₂) and an oxygen atom of the adjacent nitro group (-NO₂) wikipedia.orgresearchgate.netstudy.com. This interaction creates a stable six-membered ring. In the solid state, 2-nitroaniline molecules are linked by intermolecular hydrogen bonds, forming chains or sheets researchgate.net.

The substitution of hydrogen with deuterium at the C4 and C6 positions of the aromatic ring in this compound is not expected to significantly alter these primary hydrogen bonding networks. The electronic distribution of the molecule is largely unaffected by this isotopic substitution. However, computational studies using methods like Quantum Theory of Atoms in Molecules (QTAIM) could reveal minor changes in electron density at the bond critical points of the hydrogen bonds due to the slightly different vibrational characteristics of the molecule.

Table 2: Key Hydrogen Bonds in 2-Nitroaniline Structures

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Intramolecular | Amino Group (N-H) | Nitro Group (O) | ~2.6-2.7 (O···H) | Formation of a stable 6-membered ring, influences planarity and basicity. wikipedia.orgresearchgate.net |

| Intermolecular | Amino Group (N-H) | Nitro Group (O) of adjacent molecule | ~2.9-3.4 (N···O) | Links molecules into chains or sheets in the crystal lattice. researchgate.net |

Halogen Bonding and Other Weak Interactions

Halogen bonding is a noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site etamu.edu. While this compound does not itself contain a halogen, studies on halogenated derivatives of nitroaniline provide insight into the types of weak interactions the system can engage in. For instance, in structures like 2,6-dichloro-4-nitroaniline or 2,6-dibromo-4-nitroaniline, halogen bonds (e.g., Cl···O or Br···Br) and hydrogen bonds collectively direct the crystal packing nih.govrsc.org.

The stability of these interactions is primarily governed by electrostatics and dispersion forces nih.gov. The deuteration in this compound would have a negligible direct impact on the strength of potential halogen bonds if, for example, it were to co-crystallize with a halogen-bond donor. Other weak interactions, such as π-π stacking, are also critical in the supramolecular assembly of nitroaniline derivatives researchgate.net. Computational analyses, including Symmetry-Adapted Perturbation Theory (SAPT), can be used to decompose the interaction energies into electrostatic, exchange, induction, and dispersion components, providing a detailed understanding of the nature of these noncovalent bonds nih.gov.

In-depth Analysis of this compound Remains Elusive Due to Lack of Specific Data

A comprehensive review of available scientific literature and computational databases has revealed a significant gap in the specific research concerning the chemical compound This compound . Despite extensive searches for crystallographic and computational data, no specific information regarding the Hirshfeld surface analysis of this particular deuterated isotopologue could be located.

The user's request for an article focusing solely on the "," with a detailed section on "Hirshfeld Surface Analysis," cannot be fulfilled at this time due to the absence of the necessary foundational research data. Hirshfeld surface analysis is a computational method that requires either experimental crystallographic data (from techniques like X-ray or neutron diffraction) or high-level theoretical calculations of the molecule's crystal structure. This analysis provides valuable insights into the intermolecular interactions within a crystal, which are crucial for understanding its physical and chemical properties.

While research exists on the parent compound, 2-Nitroaniline, and other related derivatives, the strict requirement to focus exclusively on the 4,6-deuterated variant makes it impossible to generate the requested scientifically accurate and detailed article. The substitution of hydrogen with deuterium at specific positions on the aromatic ring can subtly influence the crystal packing and intermolecular interactions due to differences in bond lengths, vibrational modes, and nuclear quantum effects. Therefore, extrapolating data from the non-deuterated analogue would not meet the required standard of scientific accuracy for an article on this specific compound.

The generation of the requested data tables and detailed research findings for the Hirshfeld surface analysis of this compound would necessitate novel experimental or computational research. As such, until crystallographic or theoretical studies on this specific compound are conducted and published, a detailed and authoritative article as outlined in the user's request cannot be produced.

Research Applications of 2 Nitroaniline 4,6 D2

Tracer Studies in Complex Chemical and Biochemical Systems

The isotopic labeling of 2-Nitroaniline-4,6-D2 enables its use as a tracer to investigate the intricate pathways of chemical reactions and biochemical processes. By introducing the deuterated compound into a system, scientists can track its movement, transformation, and ultimate fate.

In metabolic studies, this compound can be used to unravel the biotransformation pathways of nitroaromatic compounds within living organisms. While direct studies on this specific deuterated compound are not extensively documented, the metabolic fate of similar compounds, such as dinitrobenzene isomers, has been investigated. For instance, under aerobic conditions, the primary metabolic pathway for m-dinitrobenzene and p-dinitrobenzene in rat hepatocytes is reduction, leading to the formation of m-nitroaniline and p-nitroaniline, respectively nih.gov. In the case of o-dinitrobenzene, a major metabolite is S-(2-nitrophenyl)glutathione, with 2-nitroaniline (B44862) also being a significant product nih.gov.

The metabolism of nitroaromatic compounds can proceed through either oxidative or reductive reaction mechanisms nih.govplos.org. Oxidative pathways involve the removal of the nitro group as nitrite ions through hydroxylation, while reductive pathways involve the partial reduction of the nitro group to a hydroxylamine or an amino group nih.govplos.org. The presence of deuterium (B1214612) in this compound allows for the precise tracking of these metabolic transformations, helping to identify the resulting metabolites and elucidate the enzymatic processes involved.

Understanding the environmental persistence and degradation of nitroaromatic compounds is crucial for assessing their ecological impact. This compound can be employed as a tracer to monitor the fate of 2-nitroaniline in various environmental compartments, such as soil and water.

Microbial degradation is a key process in the environmental breakdown of organic pollutants. Studies on related compounds have shown that bacteria can utilize nitroaromatic compounds as a source of carbon, nitrogen, and energy nih.govplos.orgresearchgate.net. For example, Rhodococcus sp. has been shown to degrade 2-chloro-4-nitroaniline under aerobic conditions nih.govplos.orgresearchgate.net. The degradation pathway involves the initial removal of the nitro group and the formation of various intermediates nih.govplos.orgresearchgate.net.

In the context of this compound, its use as a tracer would enable researchers to follow the specific biotransformation steps. The deuterium label would be incorporated into the degradation products, allowing for their unambiguous identification using techniques like mass spectrometry. This would provide clear evidence of the metabolic pathways utilized by microorganisms to break down the compound. The reduction of the nitro group to form hydroxylamine is often an initial step in the degradation of such compounds nih.gov. This hydroxylamine can then undergo further enzymatic rearrangements and hydroxylation, leading to ring-fission nih.gov.

Abiotic degradation processes, such as photolysis, also contribute to the environmental fate of 2-nitroaniline. In the water column, 2-nitroaniline may undergo significant degradation in sunlight through reactions with photochemically produced oxidants like hydroxyl and alkoxy radicals nih.gov. By using this compound in controlled laboratory experiments, the kinetics and products of these abiotic degradation pathways can be precisely determined. The deuterium label serves as a stable marker to differentiate the degradation products of the target compound from other substances present in the environmental matrix.

Environmental Fate and Degradation Mechanism Tracing

Analytical Chemistry Applications

The unique mass of this compound makes it an excellent tool in analytical chemistry, particularly for quantitative analysis using mass spectrometry.

One of the primary applications of this compound is as a stable isotopically labeled (SIL) internal standard in mass spectrometry (MS) . In quantitative MS-based methods, an internal standard is a compound that is chemically similar to the analyte of interest but has a different mass. It is added in a known amount to both calibration standards and unknown samples .

The role of the internal standard is to correct for variations that can occur during sample preparation, injection, and analysis. Since the SIL internal standard behaves almost identically to the non-deuterated analyte throughout the analytical process, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. This allows for more accurate and precise quantification of the analyte .

The mass difference between this compound and the non-deuterated 2-nitroaniline allows the mass spectrometer to distinguish between the two compounds, even if they co-elute during chromatographic separation . This is particularly crucial when analyzing complex matrices like biological fluids or environmental samples, where matrix effects can suppress or enhance the analyte signal . The use of a deuterated internal standard helps to compensate for these matrix effects, leading to more reliable and accurate results .

| Application Area | Specific Use of this compound | Key Advantage of Deuteration |

| Metabolic Studies | Tracer to elucidate biotransformation pathways of nitroaromatic compounds. | Allows for unambiguous identification of metabolites derived from the parent compound. |

| Environmental Fate Studies | Tracer to monitor biodegradation and abiotic degradation in soil and water. | Enables precise tracking of the compound and its degradation products in complex environmental matrices. |

| Analytical Chemistry | Stable isotopically labeled internal standard for mass spectrometry-based quantification. | Corrects for analytical variability and matrix effects, leading to improved accuracy and precision of measurements. |

Proteomics and Protein Turnover Studies

Isotopic labeling is a cornerstone technique in proteomics for the quantitative analysis of protein dynamics, including synthesis and degradation rates, collectively known as protein turnover. nih.gov Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or metabolic labeling with heavy water (D₂O) are widely used to introduce a mass shift that can be detected by mass spectrometry. nih.govresearchgate.net This allows for the differentiation and quantification of newly synthesized proteins versus pre-existing ones. researchgate.net

While deuterated compounds are fundamental to protein turnover studies, the direct application of this compound in this area is not extensively documented in scientific literature. Research in this field typically employs deuterated amino acids or D₂O, which are directly incorporated into proteins during synthesis. researchgate.netmdpi.com For instance, deuterated L-alanine has been used as a carbon source in protein biosynthesis for subsequent analysis. mdpi.com The study of protein turnover provides crucial insights into cellular homeostasis (proteostasis) and how it is affected by disease or therapeutic interventions. nih.gov The rate of turnover can be determined by tracking the incorporation of the heavy isotope over time, allowing for the calculation of protein half-lives which can range from hours to many months. nih.govresearchgate.net

Although 2-nitroaniline itself is not an amino acid, its derivatives are used in various biological and chemical syntheses. In principle, a deuterated compound like this compound could serve as a tracer or a precursor for synthesizing specialized probes or inhibitors used to study specific enzymatic pathways, but such applications are not yet established in mainstream proteomics research.

Advanced Materials Research and Optoelectronics

In the field of advanced materials, particularly organic electronics, the strategic replacement of hydrogen with deuterium in organic molecules has been shown to yield significant performance enhancements. Deuterated arylamines, a class to which this compound belongs, are of particular interest for their application in optoelectronic devices.

Deuterated arylamines are increasingly being incorporated into organic light-emitting diodes (OLEDs) and other organic semiconductor devices. nih.govresearchgate.net The substitution of hydrogen with deuterium strengthens the covalent bonds (C-D vs. C-H), a phenomenon known as the kinetic isotope effect. This increased bond strength can enhance the stability and operational lifetime of the organic materials by making them more resistant to degradation pathways. isotope.com

Research has demonstrated that using deuterated materials in the emissive or charge-transport layers of OLEDs can lead to improved device efficiency and a significant extension of the device's lifespan, in some cases by a factor of five to twenty. isotope.comacs.org For example, deuterated versions of common materials like aluminum-(III)-tris(8-hydroxyquinoline) (Alq₃) have shown lower turn-on voltages and reduced rates of deterioration in electroluminescence compared to their protonated counterparts. acs.org this compound can serve as a deuterated building block for the synthesis of more complex, high-performance molecules for these advanced applications. nih.govresearchgate.net

| Property | Standard (Protonated) Arylamine | Deuterated Arylamine | Impact of Deuteration |

|---|---|---|---|

| Bond Strength (e.g., C-H vs. C-D) | Standard | Higher | Increased molecular stability |

| Device Lifetime | Baseline | Extended (5-20x) isotope.com | Reduced degradation rates |

| Quantum Efficiency | Baseline | Increased acs.org | Improved light emission |

| Turn-on Voltage | Standard | Lower acs.org | Improved energy efficiency |

Neutron reflectometry is a powerful, non-destructive technique used to analyze the structure of thin films and layered materials at the nanoscale, providing information on thickness, density, and interfacial roughness. tudelft.nlornl.gov The technique relies on the significant difference in the neutron scattering length between hydrogen and its isotope deuterium. This contrast allows researchers to selectively highlight or "hide" different components within a multilayered structure, such as those found in an OLED. nih.govresearchgate.net

By strategically using deuterated materials like this compound to synthesize specific layers within a device, scientists can use neutron reflectometry to precisely map the structure and composition of those layers. nih.gov This is invaluable for understanding how different layers interact, how materials diffuse between layers during operation, and how the device structure changes over time, all of which are critical factors in device performance and degradation. nih.govresearchgate.net

| Isotope | Coherent Neutron Scattering Length (fm) |

|---|---|

| Hydrogen (¹H) | -3.74 |

| Deuterium (²H or D) | 6.67 |

Catalysis Research

Isotopically labeled compounds are indispensable tools in catalysis for elucidating reaction mechanisms and for developing new synthetic methodologies.

The reduction of nitroaromatic compounds, such as 2-nitroaniline, to their corresponding amines (in this case, o-phenylenediamine) is a fundamentally important reaction in industrial chemistry and a common model reaction for evaluating the performance of new catalysts. researchgate.netnih.govnih.gov By using a specifically labeled substrate like this compound, researchers can track the fate of the deuterium atoms throughout the reaction.

This isotopic tracing can provide critical information about the reaction mechanism. For example, it can help determine whether the C-D bonds at the 4 and 6 positions are involved in any intermediate steps, if H/D exchange occurs with the solvent or other reagents, or if the deuterium labels remain intact in the final product. rsc.org Such studies help to clarify the sequence of bond-breaking and bond-forming events on the catalyst surface, which is essential for designing more efficient and selective catalysts. researchgate.netrsc.org

The synthesis of this compound itself is an area of catalysis research. Developing efficient, scalable, and selective methods for deuterium incorporation into aromatic molecules is a significant goal. One of the most common methods is catalytic hydrogen-deuterium (H/D) exchange. nih.govresearchgate.net

In this process, the non-deuterated 2-nitroaniline is treated with a deuterium source, typically heavy water (D₂O), in the presence of a metal catalyst. nih.govresearchgate.net Catalysts such as platinum-on-carbon (Pt/C) or palladium-on-carbon (Pd/C) are often effective in facilitating the exchange of specific hydrogen atoms on the aromatic ring for deuterium atoms. nih.govresearchgate.net Research in this area focuses on optimizing reaction conditions (e.g., temperature, pressure, catalyst loading) to achieve high levels of deuterium incorporation at the desired positions (regioselectivity) without causing unwanted side reactions. nih.gov

| Catalyst | Deuterium Source | General Conditions | Applicability |

|---|---|---|---|

| Platinum-on-Carbon (Pt/C) | D₂O | Elevated temperature (e.g., 80 °C) nih.govresearchgate.net | Effective for primary and secondary arylamines nih.govresearchgate.net |

| Palladium-on-Carbon (Pd/C) | D₂O | Elevated temperature (e.g., 80 °C) nih.govresearchgate.net | Effective for primary and secondary arylamines nih.govresearchgate.net |

Future Directions and Emerging Research Avenues

Integration of Advanced Experimental and Computational Techniques

The future study of 2-Nitroaniline-4,6-D2 will heavily rely on the synergy between sophisticated experimental techniques and powerful computational methods to fully characterize its properties and reactivity.

Advanced Experimental Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR will be crucial for confirming the precise location and extent of deuteration in this compound. Advanced NMR techniques can also probe the subtle changes in the electronic environment of the molecule induced by the deuterium (B1214612) substitution. wikipedia.org

Mass Spectrometry (MS): High-resolution mass spectrometry is indispensable for verifying the isotopic enrichment of this compound. spectroinlets.commetsol.com Techniques such as Isotope Ratio Mass Spectrometry (IRMS) can provide highly accurate measurements of deuterium incorporation. metsol.com

Infrared (IR) Spectroscopy: IR spectroscopy can detect the vibrational modes of the C-D bonds, offering a direct method to observe the isotopic labeling. wikipedia.orgspectroinlets.com

Computational Chemistry:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the vibrational frequencies of this compound, aiding in the interpretation of experimental IR and Raman spectra.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the intermolecular interactions of this compound in various solvents and condensed phases, which is particularly relevant for understanding its behavior in materials science applications.

Quantum Chemical Calculations: These calculations can be used to model reaction pathways and transition states, helping to predict the kinetic isotope effects (KIEs) in reactions involving this compound.

| Technique | Application for this compound |

| High-Resolution NMR | Confirmation of deuteration site and purity |

| Mass Spectrometry | Determination of isotopic enrichment |

| Infrared Spectroscopy | Observation of C-D vibrational modes |

| DFT Calculations | Prediction of spectroscopic properties |

| MD Simulations | Study of intermolecular interactions |

| Quantum Chemistry | Prediction of kinetic isotope effects |

Exploration of Novel Synthetic Routes for Site-Specific Deuteration

The development of efficient and highly selective methods for the synthesis of this compound is a critical research area. Future efforts will likely focus on advancing current deuteration techniques and exploring new catalytic systems.

Hydrogen Isotope Exchange (HIE): HIE reactions, catalyzed by transition metals such as iridium, palladium, and rhodium, represent a powerful strategy for site-selective deuteration of aromatic compounds. researchgate.net Future research will aim to develop more efficient and cost-effective catalysts for the deuteration of anilines and nitroaromatics.

Metal-Free Deuteration: The exploration of metal-free catalytic systems for H/D exchange is a growing area of interest, offering more sustainable and environmentally friendly synthetic routes.

Electrocatalytic Deuteration: Electrocatalysis presents a promising approach for achieving rapid and efficient deuteration under mild conditions. researchgate.net

| Synthetic Method | Key Features | Potential for this compound |

| Transition Metal-Catalyzed HIE | High selectivity and efficiency | Development of catalysts specific for substituted anilines |

| Metal-Free Deuteration | Sustainable and environmentally benign | Exploration of organocatalysts for deuteration |

| Electrocatalytic Deuteration | Mild reaction conditions and rapid deuteration | Optimization of electrochemical parameters for high isotopic incorporation |

Expansion of Mechanistic Studies to Broader Reaction Classes

The primary utility of deuterated compounds like this compound lies in their application to mechanistic studies through the kinetic isotope effect (KIE). researchgate.net Future research will involve using this compound to investigate the mechanisms of a wider range of chemical transformations.

Catalytic Reactions: this compound can be used as a mechanistic probe in various catalytic reactions, such as cross-coupling reactions and C-H activation processes, to determine the rate-determining steps and the nature of the transition states.

Enzymatic Reactions: The metabolism of nitroaromatic compounds is of significant environmental and toxicological interest. This compound can be employed to study the mechanisms of enzymatic reduction of the nitro group and other metabolic transformations.

Photochemical Reactions: The photostability of molecules can be influenced by deuteration. mdpi.com Investigating the photochemistry of this compound can provide insights into the role of C-H bond cleavage in photodegradation pathways.

Development of New Applications in Materials Science and Environmental Chemistry

The unique properties of deuterated compounds open up possibilities for their use in the development of advanced materials and as tracers in environmental studies.

Materials Science:

Organic Light-Emitting Diodes (OLEDs): The increased stability of C-D bonds compared to C-H bonds can lead to enhanced lifetimes and performance of OLEDs. zeochem.comresearchgate.net this compound could serve as a building block for the synthesis of more robust and efficient organic electronic materials.

Polymers: The incorporation of deuterium into polymers can alter their physical properties, such as thermal stability and glass transition temperature. dataintelo.comresolvemass.ca Deuterated nitroanilines could be used to synthesize specialty polymers with tailored characteristics.

Environmental Chemistry:

Isotope Tracing: Deuterated compounds are valuable as tracers in environmental studies to track the fate and transport of pollutants. zeochem.com this compound could be used to study the environmental degradation pathways of nitroaromatic compounds, which are common industrial pollutants.

Metabolic Studies: In environmental toxicology, deuterated compounds can be used to trace the metabolic pathways of toxic substances in organisms. zeotope.com

| Field | Potential Application of this compound |

| Materials Science | Building block for enhanced stability OLEDs and polymers |

| Environmental Chemistry | Isotopic tracer for pollution and metabolic studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.